theta-Cypermethrin

Description

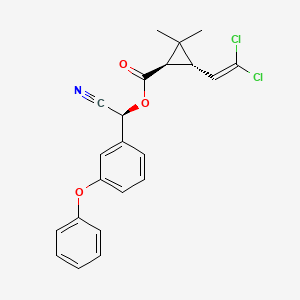

Structure

3D Structure

Properties

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-GGPKGHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058247 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65732-07-2, 71697-59-1 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMC 52703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-Cypermethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27069 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .THETA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Theta-Cypermethrin: Mechanism of Action on Voltage-Gated Sodium Channels

A Technical Guide to the

Abstract

Theta-cypermethrin, a potent Type II pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are fundamental to the generation and propagation of action potentials in excitable cells.[1][2] This technical guide provides an in-depth examination of the molecular interactions between this compound and VGSCs. We will dissect the state-dependent binding of the molecule, its profound effects on channel gating kinetics—specifically the dramatic slowing of deactivation and inactivation—and the structural basis for its high affinity. Furthermore, this guide details robust electrophysiological and molecular methodologies, such as two-electrode voltage clamp (TEVC) and site-directed mutagenesis, for characterizing these interactions. The causality behind experimental design and the interpretation of key data, including pyrethroid-induced tail currents, are explained to provide researchers with a comprehensive framework for investigating this class of compounds.

Introduction: Pyrethroids and the Voltage-Gated Sodium Channel

1.1. This compound: A Type II Pyrethroid

Pyrethroids are synthetic insecticides modeled after the natural pyrethrins found in chrysanthemums. They are classified into two categories, Type I and Type II, based on their chemical structure and the distinct poisoning symptoms they produce.[2] this compound is a Type II pyrethroid, distinguished by the presence of an α-cyano group at the phenylbenzyl alcohol position.[1][3] This structural feature is critical to its mechanism of action and results in more profound and prolonged modifications to sodium channel function compared to Type I pyrethroids.[2][3] The toxic action of Type II pyrethrins typically involves hypersensitivity, tremors, and eventual paralysis.[4]

1.2. The Voltage-Gated Sodium Channel (VGSC): The Primary Target

Voltage-gated sodium channels are transmembrane proteins essential for the rising phase of the action potential in most excitable cells, including neurons.[2][5] They are composed of a large α-subunit, which forms the ion-conducting pore, and one or more smaller β-subunits that modulate channel function. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment acts as the voltage sensor, while the loop between S5 and S6 in each domain lines the pore. Upon membrane depolarization, VGSCs undergo a series of conformational changes: they transition from a resting (closed) state to an open (activated) state, allowing Na+ ions to flow, and then rapidly enter a non-conducting inactivated state.[2][6] Repolarization of the membrane allows the channel to return to the resting state, ready for the next action potential. It is this exquisitely timed gating process that this compound disrupts.[7][8]

Core Mechanism of Action

The primary effect of this compound is to stabilize the open state of the VGSC, leading to a persistent influx of sodium ions, continuous nerve firing, and eventual paralysis.[2][7][9] This is achieved by binding to a specific receptor site on the channel protein and profoundly altering its gating kinetics.

2.1. State-Dependent Binding: A Preference for the Open Channel

A crucial aspect of the action of Type II pyrethroids like this compound is their state-dependent binding. They exhibit a strong preferential affinity for the open state of the sodium channel.[2][6] This means the insecticide binds much more effectively when the channel has been activated by a depolarizing stimulus. Evidence for this comes from "use-dependent" experiments where repeated, brief depolarizations in the presence of the compound cause a progressive and cumulative modification of the channels, an effect not seen with a single, long depolarization.[6][10] This suggests that the binding site is either formed or becomes more accessible only after the channel's activation gate opens.[6]

2.2. The Pyrethroid Receptor Sites

Computational modeling and extensive site-directed mutagenesis studies have identified two putative pyrethroid receptor sites, termed PyR1 and PyR2, on insect VGSCs.[9][11]

-

PyR1: Located at the interface of domains II and III, within a hydrophobic pocket formed by the S4-S5 linker and S5 helix of domain II, and the S6 helix of domain III.[9][12][13]

-

PyR2: Situated at the interface of domains I and II, involving helices from these domains.[11]

This compound is believed to lodge within these lipid-exposed pockets, acting as a molecular wedge that physically impairs the conformational changes required for the channel to close and inactivate normally.[8][9] The α-cyano group of Type II pyrethroids is thought to provide a unique binding moiety that leads to a more stable interaction with the receptor site compared to Type I compounds.[1]

2.3. Profound Alteration of Channel Gating

The binding of this compound induces several dramatic changes in VGSC gating kinetics:

-

Inhibition of Deactivation: This is the most significant effect. Deactivation is the process of the channel's activation gate closing upon membrane repolarization. This compound dramatically slows this process.[1][2] Electrophysiologically, this is observed as a very large and slowly decaying "tail current" upon repolarization.[2][3][14] The time constant for this tail current decay is often an order of magnitude longer for Type II pyrethroids than for Type I.[2]

-

Inhibition of Inactivation: Fast inactivation is the process that closes the channel during sustained depolarization. This compound also slows this process, leading to a persistent, non-inactivating sodium current during a depolarizing pulse.[5][15]

The combination of these effects means that once a channel is modified by this compound, it remains open for an exceptionally long period, leading to uncontrolled nerve excitation.

Experimental Characterization: Protocols and Rationale

Investigating the interaction between this compound and VGSCs requires precise electrophysiological techniques coupled with molecular biology. The Xenopus oocyte expression system is a robust and widely used platform for these studies.[16][17]

3.1. Key Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

TEVC allows for the control of the oocyte's membrane potential while measuring the resulting ionic currents through the expressed VGSCs. This technique is ideal for quantifying the macroscopic effects of this compound on a large population of channels.

Sources

- 1. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]

- 10. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Actions of pyrethroid insecticides on sodium currents, action potentials, and contractile rhythm in isolated mammalian ventricular myocytes and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The molecular interactions of pyrethroid insecticides with insect and mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

stereospecific properties of theta-cypermethrin isomers

The biological and environmental activities of this compound are fundamentally dictated by the distinct properties of its constituent stereoisomers. The 1R,3S,αS enantiomer is the primary contributor to its insecticidal potency and its ecotoxicological risk profile. This stereoselectivity underscores the limitations of treating racemic pesticides as single entities in regulatory risk assessments and environmental monitoring. [6] Future research should focus on developing scalable and cost-effective synthetic routes to produce enantiomerically pure active ingredients. Such advancements would not only enhance insecticidal efficacy per unit applied but also significantly reduce the chemical load on non-target organisms and the environment. [5]Furthermore, continued development of advanced chiral analytical techniques, such as UPC² (Ultra-Performance Convergence Chromatography), will enable more efficient and sensitive analysis of stereoisomers in complex matrices, deepening our understanding of their fate and effects. [15]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pesticide Action Network UK. (2025). STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

dos Santos, J. H. Z., et al. (2018). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review. Semantic Scholar. Retrieved from [Link]

-

Heranba Industries Limited. (n.d.). THETA CYPERMETHRIN. Retrieved from [Link]

-

Alanwood.net. (n.d.). This compound data sheet. Retrieved from [Link]

-

Eljarrat, E., & Barceló, D. (2009). Comment on “Stereoselective Degradation Kinetics of this compound in Rats”. Environmental Science & Technology. Retrieved from [Link]

-

Haginaka, J. (2012). Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. ACS Symposium Series. Retrieved from [Link]

-

ResearchGate. (n.d.). Cypermethrin stereoisomers. Retrieved from [Link]

-

Péczka, N., et al. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. PubMed Central. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General US Population: National Health and Nutrition Examination Survey 1999–2002. CDC Stacks. Retrieved from [Link]

-

California Department of Pesticide Regulation. (n.d.). Environmental Fate of Cypermethrin. Retrieved from [Link]

-

Crawford, M. J., Croucher, A., & Hutson, D. H. (1981). The metabolism of the pyrethroid insecticide cypermethrin in rats; excreted metabolites. Pesticide Science. Retrieved from [Link]

-

MDPI. (2023). Integrated Assessment for the Estrogenic Effects of Pyrethroid Compounds: Defining the Molecular Initiating Events and Key Events for the Adverse Outcome Pathway. International Journal of Molecular Sciences. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). The Chiral Separation of the Stereoisomers of Permethrin. Retrieved from [Link]

-

Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]

-

LabRulez. (n.d.). Enantiomeric and Diastereomeric Separations of Pyrethroids Using UPC2. Retrieved from [Link]

-

PubChem. (n.d.). Cypermethrin. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. Request PDF. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound | 71697-59-1 [chemicalbook.com]

- 5. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. lcms.labrulez.com [lcms.labrulez.com]

discovery and synthesis of theta-cypermethrin

An In-Depth Technical Guide to the Discovery and Synthesis of Theta-Cypermethrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent synthetic pyrethroid insecticide, represents a significant advancement in crop protection and public health pest management. As a specific isomeric component of cypermethrin, its development was driven by the pursuit of enhanced insecticidal efficacy and a refined toxicological profile. This guide provides a comprehensive technical overview of this compound, beginning with the scientific rationale that led to its discovery from the broader class of pyrethroids. We delve into the detailed chemical synthesis, presenting a validated, step-by-step experimental protocol and explaining the causality behind key reaction choices. The primary mechanism of action as a sodium channel modulator is elucidated, alongside a discussion of modern analytical methodologies for its detection and quantification. This document is structured to serve as an authoritative resource for professionals in the chemical and life sciences, synthesizing field-proven insights with rigorous scientific data.

Introduction: The Isomeric Advantage of this compound

This compound is a non-systemic, broad-spectrum synthetic pyrethroid insecticide valued for its high potency against a wide range of pests in agriculture and public health.[1][2][3] It functions as a fast-acting neurotoxin in insects, exerting its effect through both contact and stomach action.[2][4][5] Chemically, this compound is not a single compound but a specific racemic mixture of two of the eight possible stereoisomers of cypermethrin.[6][7] It is a 1:1 mixture of the enantiomeric pair (R)-α-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate and (S)-α-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.[8] This specific isomeric composition, consisting of two of the trans-isomers of cypermethrin, is crucial to its unique activity profile.[6] The development of isolated or enriched isomeric mixtures like this compound reflects a sophisticated approach in pesticide science, aiming to maximize the activity of the most effective isomers while minimizing potential off-target effects and metabolic load from less active components.

Discovery and Scientific Rationale

The genesis of this compound is rooted in the broader history of pyrethroid development, a journey from natural extracts to photostable, highly active synthetic analogues.

From Natural Pyrethrins to Synthetic Pyrethroids

The story begins with natural pyrethrins, esters extracted from pyrethrum flowers (Chrysanthemum cinerariaefolium). While effective insecticides, their utility was limited by their rapid degradation in the presence of sunlight. This prompted a global research effort to create synthetic derivatives—pyrethroids—that retained high insecticidal activity but possessed greater environmental stability.

The Cypermethrin Breakthrough

A pivotal moment in this research was the work of Dr. Michael Elliott at Rothamsted Experimental Station in the UK. In 1973, his team synthesized permethrin, the first pyrethroid with sufficient photostability for agricultural use.[9] Building on this success, Elliott's group incorporated an α-cyano group into the 3-phenoxybenzyl alcohol moiety. This structural modification dramatically enhanced insecticidal potency, leading to the invention of cypermethrin.[9]

Rationale for Isomer-Specific Development

Cypermethrin's molecular structure contains three chiral centers, giving rise to eight distinct stereoisomers (four cis and four trans).[5] Early research revealed that these isomers possess differential insecticidal activity and mammalian toxicity, with the cis-isomers generally showing higher biological activity.[5] This understanding created a compelling scientific rationale for developing products based on specific, highly active isomers. This compound emerged from this rationale as a refined formulation composed of a potent pair of trans-isomers, designed to deliver optimized pest control.[6]

Chemical Synthesis of this compound

The synthesis of this compound is fundamentally an esterification process. A highly efficient and common industrial method involves a one-pot reaction where the cyanohydrin of 3-phenoxybenzaldehyde is formed in situ and immediately esterified with a specific cyclopropanecarbonyl chloride.[10] The stereochemistry of the final product is dictated by the stereochemistry of the acid chloride starting material.

Synthetic Workflow Diagram

Sources

- 1. CAS 71697-59-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. Buy this compound Agrochemical | Bulk Distributor [chemicalbull.com]

- 4. heranba.co.in [heranba.co.in]

- 5. Cypermethrin (Ref: OMS 2002) [sitem.herts.ac.uk]

- 6. This compound | 71697-59-1 [chemicalbook.com]

- 7. This compound | C22H19Cl2NO3 | CID 91691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 9. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Neurotoxicological Profile of Theta-Cypermethrin in Invertebrates: A Technical Guide

Foreword

In the intricate world of pest management and ecotoxicology, a deep understanding of the chemical agents we employ is paramount. Theta-cypermethrin, a potent synthetic pyrethroid insecticide, stands as a significant tool in controlling a wide array of invertebrate pests. However, its efficacy is intrinsically linked to its toxicological impact, not only on target species but also on the broader invertebrate ecosystem. This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the toxicological profile of this compound in invertebrates. Moving beyond a simple recitation of facts, this document delves into the causality behind its mechanism of action, the nuances of its metabolic fate, and the far-reaching consequences of both lethal and sublethal exposure. By synthesizing technical data with practical, field-proven insights, this guide aims to equip you with the critical knowledge necessary for informed research, responsible application, and the development of next-generation pest control strategies.

Introduction to this compound

This compound is a synthetic pyrethroid, a class of insecticides engineered to mimic the insecticidal properties of naturally occurring pyrethrins from chrysanthemum flowers.[1] As a specific isomeric form of cypermethrin, this compound is designed for enhanced insecticidal activity.[1] Like other pyrethroids, it is a non-systemic insecticide that acts on contact and ingestion, exhibiting rapid neurotoxic effects in insects.[2] Its application spans agriculture, public health, and veterinary medicine to control a broad spectrum of invertebrate pests.[3]

Mechanism of Action: A Disruption of Neural Signaling

The primary mode of action of this compound, and pyrethroids in general, is the disruption of the normal functioning of the invertebrate nervous system.[4] Specifically, it targets the voltage-gated sodium channels, which are integral membrane proteins responsible for the propagation of nerve impulses.[4]

This compound binds to a specific site on the alpha-subunit of the sodium channel protein.[5] This binding event has a profound effect on the channel's gating kinetics, causing it to remain open for an extended period.[4] The prolonged influx of sodium ions leads to a persistent depolarization of the nerve membrane, resulting in a state of hyperexcitability characterized by repetitive nerve discharges.[4] This uncontrolled firing of neurons ultimately leads to paralysis and death of the invertebrate.[4]

Other secondary mechanisms of pyrethroid action have been proposed, including the antagonism of GABA-mediated inhibition, modulation of nicotinic cholinergic transmission, and effects on calcium channels, though their primary mechanism remains the disruption of sodium channels.[1]

Figure 1: Mechanism of action of this compound on invertebrate neurons.

Acute and Chronic Toxicity in Invertebrates

This compound exhibits high acute toxicity to a wide range of invertebrate species, including both target pests and non-target organisms. The lethal concentration (LC50) and lethal dose (LD50) values vary significantly depending on the species, life stage, temperature, and exposure route.

Table 1: Acute Toxicity of Cypermethrin Isomers to Various Invertebrate Species

| Species | Isomer | Exposure Time | LC50/LD50 | Reference |

| Daphnia magna | Cypermethrin | 48 h | 0.00061 µg/L | [6] |

| Daphnia magna | Cypermethrin | 48 h | 0.87 µg/L | [7] |

| Hyalella curvispina | Cypermethrin | 48 h | 0.066 µg/L | |

| Gammarus pulex | Alpha-cypermethrin | 24 h | 0.05 µg/L | [8] |

| Diaptomus forbesi | Cypermethrin | 96 h | 0.03 µg/L | [9] |

| Ranatra filiformis | Cypermethrin | 96 h | 0.09 µg/L | [9] |

| Chironomus plumosus | Cypermethrin | - | 2.58 g/ha (LD50) | [10] |

| Amsacta albistriga | Cypermethrin | - | 63.32 ppm (LC50) |

Note: Data for this compound is limited; values for cypermethrin and alpha-cypermethrin are presented as close surrogates.

Chronic exposure to sublethal concentrations of this compound can also have significant adverse effects on invertebrate populations. No-Observed-Effect Concentrations (NOEC) are crucial for assessing the long-term risks to non-target species. Chronic toxicity studies with organisms like Daphnia magna can extend over multiple generations to evaluate impacts on reproduction and population growth.[11]

Sublethal Effects on Invertebrate Physiology and Behavior

Beyond acute mortality, sublethal concentrations of this compound can induce a range of physiological and behavioral changes in invertebrates, which can have profound implications for their survival and reproductive success.

Reproductive Effects

Sublethal exposure to pyrethroids has been shown to impair reproduction in various invertebrate species. These effects can manifest as:

-

Reduced Fecundity: A decrease in the number of eggs produced.[6]

-

Delayed Development: Prolonged larval or pupal stages.[12]

-

Altered Mating Behavior: Disruption of courtship rituals and reduced mating success.[13]

-

Decreased Hatching Rate: A lower percentage of eggs successfully hatching.[12]

For instance, exposure of Daphnia magna neonates to cypermethrin at concentrations as low as 0.0002 ng/L resulted in an increased time to first brood and reduced brood size.[6] In the fall armyworm, Spodoptera frugiperda, sublethal concentrations of beta-cypermethrin significantly inhibited the fecundity of both the parent and first-generation offspring.[12]

Behavioral Alterations

This compound's neurotoxic action can lead to a variety of abnormal behaviors in invertebrates, even at concentrations that are not immediately lethal. These can include:

-

Erratic Movement and Loss of Coordination: Resulting from the hyperexcitability of the nervous system.[14][15]

-

Impaired Foraging and Feeding: Difficulty in locating and consuming food.

-

Increased Drift in Aquatic Invertebrates: A common response to pesticide exposure in streams, where invertebrates detach from the substrate and are carried downstream.[16]

-

Changes in Predator Avoidance: Making them more vulnerable to predation.

A study on the lesser mealworm, Alphitobius diaperinus, found that sublethal exposure to α-cypermethrin altered mating behaviors, including mate recognition time and copulation duration.[13]

Metabolism and Detoxification

The toxicity of this compound in invertebrates is significantly influenced by the organism's ability to metabolize and detoxify the compound. The primary metabolic pathways involve enzymatic reactions that transform the lipophilic pyrethroid into more water-soluble and easily excretable metabolites.[17]

The main detoxification pathways include:

-

Ester Hydrolysis: Cleavage of the ester linkage by carboxylesterases is a major route of detoxification, yielding the corresponding carboxylic acid and alcohol metabolites.[17]

-

Oxidation: Cytochrome P450 monooxygenases (P450s) play a crucial role in oxidizing various parts of the this compound molecule.[18]

-

Conjugation: The resulting metabolites can be further conjugated with molecules like glucose or amino acids to increase their water solubility and facilitate excretion.[19]

The efficiency of these detoxification pathways varies among different invertebrate species, which can explain the observed differences in their susceptibility to this compound.[20]

Figure 2: Generalized metabolic pathway of this compound in invertebrates.

Resistance Mechanisms in Invertebrate Populations

The widespread use of pyrethroids, including this compound, has led to the evolution of resistance in many invertebrate populations. Understanding these resistance mechanisms is crucial for developing effective resistance management strategies. The two primary mechanisms of pyrethroid resistance are:

-

Target-Site Insensitivity (Knockdown Resistance - kdr): This involves genetic mutations in the voltage-gated sodium channel, the primary target of pyrethroids. These mutations reduce the binding affinity of this compound to the sodium channel, thereby decreasing its neurotoxic effect.[21]

-

Metabolic Resistance: This mechanism involves an enhanced ability of the invertebrate to detoxify the insecticide. This can be due to the overexpression or increased activity of detoxification enzymes such as cytochrome P450s, esterases, and glutathione S-transferases (GSTs).[18][21]

Figure 3: Primary mechanisms of resistance to this compound in invertebrates.

Experimental Protocols for Toxicological Assessment

Standardized and validated protocols are essential for accurately assessing the toxicological effects of this compound on invertebrates. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for chemical testing.

Acute Toxicity Testing: Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the acute toxicity of a substance to Daphnia magna.

Step-by-Step Methodology:

-

Test Organisms: Use juvenile Daphnia magna, less than 24 hours old.

-

Test Substance Preparation: Prepare a series of concentrations of this compound in a suitable medium, along with a control group.

-

Exposure: Expose groups of daphnids to each test concentration and the control for 48 hours under static or semi-static conditions.

-

Observation: Record the number of immobile daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Calculate the EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 24 and 48 hours using appropriate statistical methods.

Figure 4: Experimental workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).

Chronic Toxicity Testing: Sediment-Water Chironomus Toxicity Test (OECD 218)

This test evaluates the effects of sediment-bound chemicals on the development and emergence of chironomid midges.

Step-by-Step Methodology:

-

Test System: Use first instar larvae of Chironomus riparius.

-

Sediment Spiking: Prepare sediment spiked with a range of this compound concentrations and a control.

-

Exposure: Introduce the chironomid larvae into test vessels containing the spiked sediment and overlying water for 28 days.

-

Endpoints: Monitor and record larval development, survival, and the emergence of adult midges. The sex of the emerged adults can also be determined.

-

Data Analysis: Determine the ECx (e.g., EC10, EC50) for emergence and the NOEC/LOEC (No-Observed-Effect Concentration/Lowest-Observed-Effect Concentration) for developmental effects.

Analytical Methods for Detection in Invertebrate Tissues

Accurate quantification of this compound and its metabolites in invertebrate tissues is crucial for toxicokinetic studies and residue analysis. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for this purpose.[9][22] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique.[2][22]

Step-by-Step Methodology (QuEChERS and GC-MS):

-

Sample Homogenization: Homogenize the invertebrate tissue sample.

-

Extraction: Extract the sample with an organic solvent (e.g., acetonitrile) and appropriate salts to induce phase separation.[4]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Clean up the extract by adding a sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.[4]

-

Centrifugation: Centrifuge the sample to separate the cleaned extract.

-

GC-MS Analysis: Inject an aliquot of the final extract into a GC-MS system for separation, identification, and quantification of this compound and its metabolites.[9][22]

Conclusion and Future Perspectives

This compound is a highly effective insecticide against a broad range of invertebrate pests, primarily through its action on voltage-gated sodium channels. However, its high toxicity extends to non-target invertebrates, posing a significant ecotoxicological risk. Sublethal exposures can lead to detrimental effects on reproduction and behavior, impacting population dynamics. The development of resistance, through both target-site insensitivity and enhanced metabolism, presents a continuous challenge to its long-term efficacy.

Future research should focus on several key areas:

-

Isomer-Specific Toxicology: Generating more comprehensive toxicological data specifically for this compound across a wider range of invertebrate species.

-

Sublethal Endpoint Refinement: Developing and standardizing more sensitive and ecologically relevant sublethal endpoints for risk assessment.

-

Metabolic Pathway Elucidation: Further detailing the metabolic pathways of this compound in various invertebrate species to better understand differential toxicity and resistance.

-

Resistance Management Strategies: Investigating and implementing integrated pest management (IPM) strategies that minimize selection pressure for resistance.

By continuing to build a comprehensive understanding of the toxicological profile of this compound, the scientific community can work towards its more judicious use, maximizing its benefits in pest control while minimizing its impact on the delicate balance of our ecosystems.

References

- Clark, J. M., & Symington, S. B. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Annual review of entomology, 57, 359–375.

- Rawn, D. F. K., Judge, J., & Roscoe, V. (2010). Application of the QuEChERS method for the analysis of pyrethrins and pyrethroids in fish tissues. Analytical and Bioanalytical Chemistry, 397(6), 2525–2531.

- Das, S., & Kaviraj, A. (2002). Acute toxicity of synthetic pyrethroid cypermethrin to some freshwater organisms.

- Dong, K., Du, Y., Rink, M., & Zhorov, B. S. (2014). Molecular mechanism of knockdown resistance to pyrethroid insecticides. Acta Horticulturae, (1039), 41-48.

-

DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. Retrieved from [Link]

-

Wikipedia. (2023, December 11). Cypermethrin. In Wikipedia. Retrieved from [Link]

-

Pesticide Environmental Stewardship. (n.d.). Insecticide Resistance Mechanisms. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The synthetic pyrethroid isomers II. Biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Behavioral and energetic impacts of sublethal cypermethrin exposure on palaemonid prawns. Retrieved from [Link]

-

MDPI. (2021). Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic clearance of permethrin [1RS, 3RS:1RS, 3RS (cis:trans)],... Retrieved from [Link]

-

Manaaki Whenua – Landcare Research. (n.d.). Protocol for Tissue Sampling and Testing for Vertebrate Pesticides in Animals. Retrieved from [Link]

- Antwi, F. B., & Reddy, G. V. (2015). Toxicological effects of pyrethroids on non-target aquatic insects. Environmental toxicology and pharmacology, 40(3), 915–923.

-

CONICET Digital. (n.d.). Acute toxicity of cypermethrin to the non target organism Hyalella curvispina. Retrieved from [Link]

-

MDPI. (2021). From Global to Local—New Insights into Features of Pyrethroid Detoxification in Vector Mosquitoes. Retrieved from [Link]

-

Technical University of Denmark. (n.d.). The effect of cypermethrin and copper on daphnia magna. Retrieved from [Link]

- Shono, T., Unai, T., & Casida, J. E. (1978). Metabolism of permethrin isomers in American cockroach adults, house fly adults, and cabbage looper larvae. Pesticide Biochemistry and Physiology, 9(1), 96-106.

-

LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]

- Antwi, F. B., & Reddy, G. V. (2015). Toxicological effects of pyrethroids on non-target aquatic insects. Environmental toxicology and pharmacology, 40(3), 915–923.

-

U.S. Environmental Protection Agency. (1974). Analysis of Pesticide Residues In Human And Environmental Samples. Retrieved from [Link]

-

QuEChERS.com. (n.d.). QuEChERS: Home. Retrieved from [Link]

-

Medium. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Retrieved from [Link]

- Corbel, V., Stankiewicz, M., Pennetier, C., Fournier, D., Stojan, J., & David, J. P. (2007). Sublethal pyrethroid insecticide exposure carries positive fitness effects over generations in a pest insect. BMC biology, 5, 24.

-

Environmental Research, Engineering and Management. (n.d.). Chronic Toxicity Testing with Daphnia magna in Three Generations. Retrieved from [Link]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

- Kavallieratos, N. G., Athanassiou, C. G., Guedes, R. N. C., & Boukouvala, M. C. (2024). Sublethal Effects of α-Cypermethrin on the Behavioral Asymmetries and Mating Success of Alphitobius diaperinus. Insects, 15(10), 804.

- Ullah, F., Gul, H., Saeed, M., & Ali, S. (2024). Cypermethrin induced physiological and metabolic changes in susceptible and resistant populations of Spodoptera litura (Fabricius). Pesticide Biochemistry and Physiology, 198, 105788.

-

ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling... Retrieved from [Link]

-

Waypoint Analytical. (n.d.). Pesticide Residue Analysis Guide. Retrieved from [Link]

- Gressel, J. (2020). Symbiont-Mediated Insecticide Detoxification as an Emerging Problem in Insect Pests. Frontiers in Microbiology, 11, 579899.

- Narayanan, M., Muthusamy, R., & Shivakumar, M. S. (2020). Toxicity of cypermethrin and enzyme inhibitor synergists in red hairy caterpillar Amsacta albistriga (Lepidoptera: Arctiidae). The Journal of Basic and Applied Zoology, 81(1), 1-9.

- Cengiz, E. I. (2006). Investigation of Acute Toxicity of Alpha-Cypermethrin on Adult Nile Tilapia (Oreochromis niloticus L.).

-

GitHub. (n.d.). Sinnefa/SPV_Signaling_Pathway_Visualizer_v1.0: Signaling Pathway Visualizer. Retrieved from [Link]

- Jin, Y., Liu, Z., Liu, D., & Wang, Q. (2011). Aquatic toxicity of cartap and cypermethrin to different life stages of Daphnia magna and Oryzias latipes. Ecotoxicology and environmental safety, 74(5), 1257–1263.

-

Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved from [Link]

-

Stack Overflow. (2012, April 9). Drawing a signal-flow diagram as in SICP. Retrieved from [Link]

-

PubMed. (2010). Toxicity of cypermethrin to Daphnia magna HB. Retrieved from [Link]

- Desneux, N., Decourtye, A., & Delpuech, J. M. (2007). The sublethal effects of pesticides on beneficial arthropods. Annual review of entomology, 52, 81–106.

- Feo, M. L., & Moore, P. A. (2013). Effects of pyrethroid insecticides on aquatic organisms.

- Beketov, M. A., & Liess, M. (2008). Behavioural changes in three species of freshwater macroinvertebrates exposed to the pyrethroid lambda-cyhalothrin: laboratory and stream microcosm studies. Environmental pollution (Barking, Essex : 1987), 155(1), 149–156.

- Jin, Y., Liu, Z., Liu, D., & Wang, Q. (2011). Aquatic toxicity of cartap and cypermethrin to different life stages of Daphnia magna and Oryzias latipes. Ecotoxicology and environmental safety, 74(5), 1257–1263.

- Atif, F., Farooq, M., & Ali, M. (2015). Cypermethrin induced behavioral and biochemical changes in mahseer, Tor putitora. Pakistan journal of pharmaceutical sciences, 28(4), 1335–1340.

- Wang, D., He, Y., Wang, Y., & Wu, S. (2022). Sublethal Effects of Three Insecticides on Development and Reproduction of Spodoptera frugiperda (Lepidoptera: Noctuidae). Agronomy, 12(5), 1334.

-

ResearchGate. (n.d.). Impact of Cypermethrin on Behavioural Responses in the Freshwater Teleost, Labeo rohita (Hamilton). Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview on Steps of Pesticide Residue Analysis and Contribution of the Individual Steps to the Measurement Uncertainty. Retrieved from [Link]

- Agostini, M. G., Ronco, A. E., & Somoza, G. M. (2010). Lethal and sublethal effects of cypermethrin to Hypsiboas pulchellus tadpoles. Ecotoxicology (London, England), 19(8), 1530–1537.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Application of the QuEChERS method for the analysis of pyrethrins and pyrethroids in fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 6. Aquatic toxicity of cartap and cypermethrin to different life stages of Daphnia magna and Oryzias latipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 8. trjfas.org [trjfas.org]

- 9. Acute toxicity of synthetic pyrethroid cypermethrin to some freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 11. erem.ktu.lt [erem.ktu.lt]

- 12. Sublethal Effects of Three Insecticides on Development and Reproduction of Spodoptera frugiperda (Lepidoptera: Noctuidae) [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Behavioural changes in three species of freshwater macroinvertebrates exposed to the pyrethroid lambda-cyhalothrin: laboratory and stream microcosm studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cypermethrin induced physiological and metabolic changes in susceptible and resistant populations of Spodoptera litura (Fabricius) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sci-Hub. Metabolism of permethrin isomers in American cockroach adults, house fly adults, and cabbage looper larvae / Pesticide Biochemistry and Physiology, 1978 [sci-hub.box]

- 20. repository.lsu.edu [repository.lsu.edu]

- 21. The contribution of detoxification pathways to pyrethroid resistance in Hyalella azteca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Modified QuEChERS Method for Determination of Pyrethroid Residues in Traditional Chinese Medicine Oral Liquids by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxicology of Theta-Cypermethrin: A Technical Guide for Researchers

Introduction: Unraveling the Potency of a Pyrethroid Stereoisomer

Theta-cypermethrin, a synthetic pyrethroid insecticide, represents a specific stereoisomer of cypermethrin. Like other pyrethroids, its efficacy as an insecticide is rooted in its potent neurotoxic effects on a wide range of insect pests.[1] This technical guide provides an in-depth exploration of the core neurotoxic mechanisms of this compound on insect nervous systems, intended for researchers, scientists, and drug development professionals. We will delve into its primary and secondary molecular targets, the resultant physiological and behavioral consequences for insects, and detailed methodologies for investigating these effects in a laboratory setting. While much of the foundational knowledge is derived from studies on the broader class of pyrethroids and the closely related cypermethrin, this guide will also highlight the specific nuances of this compound where data is available and underscore areas ripe for future investigation.

The Primary Target: Voltage-Gated Sodium Channels

The principal mode of action for this compound, consistent with all pyrethroids, is the disruption of voltage-gated sodium channel (VGSC) function in insect neurons.[1][2] These channels are critical for the initiation and propagation of action potentials, the fundamental units of neuronal communication.

Mechanism of Action: A Persistent Activation

This compound binds to a specific site on the α-subunit of the insect VGSC.[3] This interaction is highly stereospecific. The binding of this compound modifies the gating kinetics of the channel, primarily by slowing both the activation and, more significantly, the inactivation processes.[2][4] This leads to a prolonged influx of sodium ions into the neuron during depolarization, resulting in a number of downstream neurotoxic effects:

-

Repetitive Firing: The persistent depolarization can cause the neuron to fire multiple action potentials in response to a single stimulus.

-

Membrane Depolarization: The continued influx of positive sodium ions leads to a sustained depolarization of the neuronal membrane.

-

Nerve Conduction Block: At higher concentrations, the persistent depolarization can lead to a complete block of action potential propagation, resulting in paralysis.

This hyperexcitation of the nervous system is the primary cause of the characteristic symptoms of pyrethroid poisoning in insects, including tremors, ataxia (uncoordinated movements), paralysis, and ultimately, death.[5]

State-Dependent Binding

Research on pyrethroids, including cypermethrin, has revealed that their interaction with VGSCs is state-dependent.[2] This means that the insecticide binds with higher affinity to certain conformational states of the channel. For many Type II pyrethroids (which includes cypermethrin), there is a preferential binding to the open or activated state of the sodium channel.[2] This use-dependent enhancement of channel modification means that the neurotoxic effects of this compound are likely more pronounced in neurons that are actively firing.

Secondary Neuronal Targets: Expanding the Neurotoxic Profile

While the primary target of this compound is unequivocally the VGSC, evidence suggests that other neuronal ion channels may also be affected, contributing to the overall neurotoxic syndrome. It is important to note that much of the specific research on this compound's secondary targets has been conducted on mammalian neurons, and further investigation in insect systems is warranted.

Potassium Channels: A Modulatory Role

Studies on rat hippocampal neurons have demonstrated that both alpha- and this compound can modulate potassium currents.[6][7][8] Specifically:

-

Transient Outward Potassium Current (IA): this compound has been shown to decrease the amplitude of the IA current and contribute to its inactivation.[7] The IA current plays a crucial role in regulating the frequency of action potential firing and the repolarization of the neuronal membrane. Inhibition of this current would likely exacerbate the hyperexcitability caused by the effects on sodium channels.

-

Delayed Rectifier Potassium Current (IK): Both alpha- and this compound decrease the amplitude of the IK current.[6][8] This current is also critical for membrane repolarization. A reduction in IK would further prolong the action potential and contribute to neuronal hyperexcitability.

Calcium Channels: An Indirect Consequence

The role of pyrethroids in directly modulating insect voltage-gated calcium channels (VGCCs) is less clear. Some studies have suggested that pyrethroids can alter calcium influx; however, this is often an indirect consequence of the prolonged membrane depolarization caused by the primary action on sodium channels.[9][10] The sustained depolarization can lead to the opening of VGCCs, resulting in an influx of calcium. This elevation in intracellular calcium can trigger a cascade of secondary effects, including neurotransmitter release and the activation of calcium-dependent enzymes, which can contribute to cytotoxicity. While a direct, high-affinity interaction with insect VGCCs is not considered a primary mechanism of action, the downstream effects of altered calcium homeostasis should not be disregarded.

GABA Receptors: An Indirect Influence

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system, acting on GABA-gated chloride channels (GABA receptors). While some insecticides directly target GABA receptors, the effect of pyrethroids appears to be indirect. The hyperexcitation and membrane depolarization caused by pyrethroid action on sodium channels can disrupt the overall balance of excitation and inhibition in neuronal circuits, thereby indirectly affecting GABAergic transmission.

Physiological and Behavioral Consequences in Insects

The molecular-level disruptions caused by this compound manifest as a range of observable physiological and behavioral abnormalities in insects. These effects are dose-dependent and can vary between insect species.

-

Hyperactivity and Incoordination: Initial exposure often leads to hyperactivity, tremors, and a loss of coordinated movement as a result of the spontaneous and repetitive firing of motor neurons.

-

Paralysis: As the neurotoxic effects progress, particularly at higher doses, the initial hyperexcitability can transition to paralysis due to nerve conduction block.

-

"Knockdown" Effect: A rapid incapacitation of the insect, which is a desirable characteristic for many insecticides.

-

Disruption of Feeding and Mating: Sub-lethal doses can impair essential behaviors such as feeding, locomotion, and mating, ultimately impacting the insect's survival and reproductive success.

-

Repellency: In some cases, pyrethroids can exhibit repellent properties, causing insects to avoid treated surfaces.

Experimental Protocols for a Self-Validating System

To rigorously assess the neurotoxic effects of this compound, a multi-faceted experimental approach is necessary. The following protocols provide a framework for a self-validating system, where findings from molecular-level investigations can be correlated with whole-organism responses.

Electrophysiological Analysis: Patch-Clamp Recording from Insect Neurons

The patch-clamp technique is the gold standard for studying the effects of neurotoxins on individual ion channels. This protocol is adapted for recording from cultured neurons from the central nervous system of insects, such as the fruit fly, Drosophila melanogaster.

Objective: To measure the effects of this compound on the kinetics of voltage-gated sodium and potassium channels.

Materials:

-

Insect cell culture medium

-

Dissection tools (fine forceps, micro-scissors)

-

Collagenase/dispase solution

-

Glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine)

-

Patch-clamp rig (inverted microscope, micromanipulators, amplifier, digitizer)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and fire-polisher

-

External and internal saline solutions (see Table 1)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

Table 1: Example Saline Solutions for Insect Neuron Patch-Clamp

| External Solution | Concentration (mM) | Internal Solution | Concentration (mM) |

| NaCl | 140 | KCl | 140 |

| KCl | 5 | MgCl2 | 2 |

| CaCl2 | 2 | HEPES | 10 |

| MgCl2 | 1 | EGTA | 11 |

| HEPES | 10 | ATP-Mg | 2 |

| Glucose | 10 | GTP-Na | 0.5 |

| pH adjusted to 7.2 with NaOH | pH adjusted to 7.2 with KOH | ||

| Osmolarity adjusted to ~320 mOsm | Osmolarity adjusted to ~310 mOsm |

Procedure:

-

Neuron Culture Preparation:

-

Dissect the central nervous system (e.g., brain) from the desired insect species in cold, sterile saline.

-

Treat the tissue with a collagenase/dispase solution to dissociate the cells.

-

Plate the dissociated cells onto coated coverslips and maintain in a humidified incubator.

-

Allow the neurons to adhere and extend processes for 24-48 hours before recording.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a fine tip using a pipette puller. The ideal resistance when filled with internal solution should be 5-10 MΩ.

-

Fire-polish the pipette tip to ensure a smooth surface for forming a high-resistance seal.

-

Fill the pipette with the internal solution, ensuring there are no air bubbles.

-

-

Establishing a Whole-Cell Recording:

-

Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external saline.

-

Under visual guidance, carefully approach a neuron with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to allow the pipette to form a seal with the cell.

-

Apply gentle suction to achieve a high-resistance "giga-seal" (>1 GΩ).

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, apply a series of voltage steps to elicit and record the currents from voltage-gated ion channels.

-

To isolate sodium currents, potassium channel blockers (e.g., tetraethylammonium, 4-aminopyridine) can be included in the external solution.

-

To isolate potassium currents, a sodium channel blocker (e.g., tetrodotoxin, if the channels are sensitive) can be used.

-

After obtaining a stable baseline recording, perfuse the recording chamber with external saline containing the desired concentration of this compound.

-

Record the changes in the current amplitude, activation and inactivation kinetics, and voltage-dependence of the channels.

-

Biochemical Assays: Assessing Global Neuronal Effects

Biochemical assays can provide a broader perspective on the neurotoxic effects of this compound beyond individual ion channels.

Objective: To measure changes in key indicators of neuronal health and function following exposure to this compound.

Example Assay: Measurement of Reactive Oxygen Species (ROS)

Materials:

-

Insect neuronal cell culture or dissected insect ganglia

-

Fluorescent ROS indicator (e.g., DCFDA)

-

Microplate reader with fluorescence capabilities

-

This compound stock solution

Procedure:

-

Prepare insect neuronal cultures or ganglia as described previously.

-

Expose the cells/tissue to various concentrations of this compound for a defined period.

-

Load the cells/tissue with the ROS indicator according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates an increase in ROS production, a marker of oxidative stress.

Behavioral Assays: Linking Molecular Effects to Whole-Organism Response

Behavioral assays are essential for understanding the real-world implications of this compound's neurotoxicity.

Objective: To quantify the effects of this compound on insect locomotion and survival.

Example Assay: Topical Application and Locomotor Activity

Materials:

-

Target insect species

-

Micro-applicator

-

This compound solutions of varying concentrations in a suitable solvent (e.g., acetone)

-

Observation arena (e.g., petri dish)

-

Video tracking software

Procedure:

-

Anesthetize the insects (e.g., with CO2 or by chilling).

-

Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.

-

Place individual insects in the observation arena and allow them to recover.

-

Record the locomotor activity of the insects using a video camera and analyze the footage with tracking software to quantify parameters such as distance moved, velocity, and time spent immobile.

-

Observe the insects at regular intervals to assess for symptoms of neurotoxicity (e.g., tremors, paralysis) and to determine mortality rates (e.g., at 24 and 48 hours post-treatment).

Visualizing the Mechanisms of Neurotoxicity

To better understand the complex interplay of events following this compound exposure, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: this compound's neurotoxic signaling pathway.

Caption: Integrated workflow for assessing neurotoxicity.

Insecticide Resistance: A Persistent Challenge

The extensive use of pyrethroids has led to the evolution of resistance in many insect populations. The primary mechanisms of resistance to this compound and other pyrethroids include:

-

Target-Site Insensitivity: Point mutations in the gene encoding the voltage-gated sodium channel can reduce the binding affinity of the insecticide, rendering it less effective.

-

Metabolic Resistance: Insects may evolve enhanced metabolic detoxification pathways, involving enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases, which can break down the insecticide before it reaches its target.

-

Reduced Penetration: Changes in the insect's cuticle can slow the absorption of the insecticide.

-

Behavioral Resistance: Insects may develop behaviors to avoid contact with treated surfaces.

Understanding these resistance mechanisms is crucial for the development of effective resistance management strategies and for the design of novel insecticides that can overcome existing resistance.

Conclusion and Future Directions

This compound exerts its potent insecticidal effects primarily by targeting and modifying the function of voltage-gated sodium channels in the insect nervous system, leading to hyperexcitation, paralysis, and death. While secondary effects on other ion channels, such as potassium channels, likely contribute to its overall neurotoxicity, further research is needed to fully elucidate these mechanisms in insects. The experimental protocols outlined in this guide provide a robust framework for investigating the detailed neurotoxicology of this compound and other novel compounds.

Future research should focus on:

-

Obtaining specific quantitative data on the interaction of this compound with insect sodium channels.

-

Investigating the direct effects of this compound on a range of insect potassium and calcium channel subtypes.

-

Conducting comparative studies on the neurotoxic effects of different cypermethrin stereoisomers in various insect species.

-

Elucidating the molecular basis of this compound resistance in key pest species.

A deeper understanding of the neurotoxic profile of this compound will not only aid in its effective and sustainable use in pest management but also inform the rational design of next-generation insecticides.

References

-

Cao, Z., Shafer, T. J., & Murray, T. F. (2011). Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons. The Journal of Pharmacology and Experimental Therapeutics, 336(1), 197–205. [Link]

-

Song, J. H., & Narahashi, T. (1996). Modulation of sodium channels of rat cerebellar Purkinje neurons by the pyrethroid insecticide tetramethrin. Journal of Pharmacology and Experimental Therapeutics, 277(1), 445-453. [Link]

-

Tao, Y., Liu, Z. W., Yang, Y., Zhuo, Y., & Tao, Z. (2008). Effects of alpha- and this compound insecticide on transient outward potassium current in rat hippocampal CA3 neurons. Pesticide Biochemistry and Physiology, 92(2), 97-103. [Link]

-

Heranba Industries Limited. (n.d.). THETA CYPERMETHRIN. Retrieved from [Link]

-

Dong, K. (2007). Insect sodium channels and insecticide resistance. Invertebrate Neuroscience, 7(1), 17–30. [Link]

-

Tian, Y., Liu, Z., Yang, Y., Zhuo, Y., & Tao, Z. (2009). Effect of alpha-cypermethrin and this compound on delayed rectifier potassium currents in rat hippocampal neurons. Neurotoxicology, 30(2), 269–273. [Link]

-

Khan, A., Shaik, A. S., & Jamil, K. (2015). A current review of cypermethrin-induced neurotoxicity and nigrostriatal dopaminergic neurodegeneration. Journal of Applied Toxicology, 35(8), 864-876. [Link]

-

Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of toxicology, 86(2), 165–181. [Link]

-

Yadav, S., & Devi, K. D. (2017). A current review of cypermethrin-induced neurotoxicity and nigrostriatal dopaminergic neurodegeneration. Reviews on environmental health, 32(3), 239-246. [Link]

-

Edwards, R., & Millburn, P. (1985). Comparative toxicity of cis-cypermethrin in rainbow trout, frog, mouse, and quail. Toxicology and applied pharmacology, 78(2), 248-258. [Link]

-

Hildebrand, M. E., McRory, J. E., Snutch, T. P., & Stea, A. (2004). Mammalian voltage-gated calcium channels are potently blocked by the pyrethroid insecticide allethrin. The Journal of pharmacology and experimental therapeutics, 308(3), 805–813. [Link]

-

Yan, Y., Yang, Y., You, J., Yang, G., Xu, Y., Huang, N., Wang, X., Ran, D., Yuan, X., Jin, Y., Fan, Y., Lei, J., Li, W., & Gu, H. (2011). Permethrin modulates cholinergic mini-synaptic currents by partially blocking the calcium channel. Toxicology letters, 201(3), 258–263. [Link]

-

National Health and Medical Research Council (Australia). (2011). Australian Drinking Water Guidelines Paper 6 National Water Quality Management Strategy: Cypermethrin isomers. [Link]

-

Tan, J., Liu, Z., Wang, R., & Dong, K. (2005). Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(47), 10885–10892. [Link]

-

Siegfried, B. D. (1993). Comparative Toxicity of Pyrethroid Insecticides to Terrestrial and Aquatic Insects. Environmental Toxicology and Chemistry, 12(9), 1683-1689. [Link]

-

González, C., Matute, C., & de la Peña, E. (2018). Pyrethroids inhibit K2P channels and activate sensory neurons: basis of insecticide-induced paraesthesias. Pain, 159(8), 1484–1496. [Link]

-

Cao, Z., Shafer, T. J., & Murray, T. F. (2011). Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons. The Journal of Pharmacology and Experimental Therapeutics, 336(1), 197–205. [Link]

-

Du, Y., & Dong, K. (2022). Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel. International journal of molecular sciences, 23(19), 11849. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91691, this compound. Retrieved from [Link]

-

Quintavalle, A. (2012). Voltage-Gated Calcium Channels in Honey Bees: Physiological Roles and Potential Targets for Insecticides. Biologie, 1. [Link]

-

Nauen, R. (2023). Neurotoxicology of pyrethroid insecticides. Pest Management Science, 79(4), 1358-1362. [Link]

-

Shafer, T. J., Meyer, D. A., & Crofton, K. M. (2005). Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs. Environmental Health Perspectives, 113(2), 123–136. [Link]

-

Wolansky, M. J., Gennings, C., & Crofton, K. M. (2006). Relative potencies for acute effects of pyrethroids on motor function in rats. Toxicological sciences : an official journal of the Society of Toxicology, 89(1), 271–277. [Link]

-

Kovalenko, I. V., & Kavtarska, O. O. (2020). Evaluation of neurotoxic effect of synthetic pyrethroids: comparative characteristics of neurotoxic action of cypermethrin and zeta-cypermethrin in pre- and postnatal period. Europub Journal of Health Research, 1(1), 1-10. [Link]

Sources

- 1. heranba.co.in [heranba.co.in]

- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of alpha-cypermethrin and this compound on delayed rectifier potassium currents in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Effect of alpha-cypermethrin and this compound on delayed rectifier potassium currents in rat hippocampal neurons / NeuroToxicology, 2009 [sci-hub.st]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Odyssey of Theta-Cypermethrin: An In-Depth Technical Guide to its Fate and Degradation

Introduction

Theta-cypermethrin, a synthetic pyrethroid insecticide, is a critical tool in modern agriculture and public health for its potent activity against a broad spectrum of insect pests. As a non-systemic insecticide, it exerts its neurotoxic effects through contact and stomach action by modulating sodium channels in the insect's nervous system.[1][2] However, the introduction of any xenobiotic into the environment necessitates a thorough understanding of its persistence, mobility, and transformation. This technical guide provides a comprehensive analysis of the environmental fate and degradation pathways of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior in various environmental compartments. We will delve into the intricate processes of hydrolysis, photolysis, and microbial degradation that govern its transformation, present quantitative data on its persistence, and provide detailed experimental protocols for its analysis.

I. Physicochemical Properties and Environmental Distribution

This compound's environmental behavior is fundamentally governed by its physicochemical properties. With a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol , it is characterized by its low water solubility and high octanol-water partition coefficient (Log Kow = 6.60), indicating a strong tendency to partition into fatty tissues and organic matter in the environment.[3] This lipophilic nature dictates its distribution, leading to strong adsorption to soil and sediment particles, which act as the primary environmental sinks for this insecticide.[4] Its low vapor pressure and Henry's Law constant suggest that volatilization from soil or water surfaces is not a significant dissipation route.[4]

II. Abiotic Degradation Pathways: The Role of Water and Light

The chemical integrity of this compound in the environment is challenged by two primary abiotic factors: water (hydrolysis) and sunlight (photolysis).

A. Hydrolysis: The Influence of pH

Hydrolysis is a key degradation pathway for this compound, primarily involving the cleavage of the ester linkage. This process is highly dependent on the pH of the surrounding medium. While relatively stable under acidic and neutral conditions, its degradation accelerates significantly in alkaline environments.[4]

The primary products of hydrolysis are 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA).[4]

Table 1: Hydrolytic Half-life of Cypermethrin Isomers at Different pH Values

| pH | Temperature (°C) | Half-life (days) | Reference |

| 5 | Ambient | Stable | [3] |

| 7 | Ambient | >50 | [4] |

| 9 | Ambient | More rapid hydrolysis | [4] |

Note: Data is for the cypermethrin mixture, but the trend is applicable to this compound.

B. Photolysis: Degradation by Sunlight

Photodegradation on soil and in water is another significant route for the dissipation of this compound. Exposure to sunlight can lead to the cleavage of the ester bond and other photochemical transformations. The rate and extent of photolysis are influenced by factors such as the intensity of solar radiation, the presence of photosensitizers, and the medium in which the molecule is present.

Identified photoproducts include 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid.[4] Isomerization of the parent molecule can also occur under the influence of UV radiation.

III. Biotic Degradation: The Microbial Contribution

Microbial degradation is a crucial process in the breakdown of this compound in soil and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, have been shown to utilize this insecticide as a source of carbon and energy, or co-metabolize it in the presence of other substrates.

A. Key Microbial Players and Enzymatic Machinery

Numerous bacterial strains have been identified as capable of degrading cypermethrin isomers. These include species of Lactobacillus, Bacillus, Acinetobacter, Brevibacillus, and Sphingomonas.[5][6] The primary enzymatic mechanism for initiating the degradation is the hydrolysis of the ester linkage by carboxylesterase enzymes.[7]

B. Stereoselective Degradation

A critical aspect of this compound's microbial degradation is its stereoselectivity. As a chiral molecule, its two enantiomers can be degraded at different rates by microbial enzymes. For instance, studies have shown that certain lactic acid bacteria can influence the half-lives and enantiomeric fractions of this compound enantiomers.[5] This stereoselectivity is also influenced by environmental factors such as pH, with different enantiomers showing varying degradation rates under acidic and alkaline conditions.[5]

Table 2: Half-life of this compound Enantiomers in the Presence of Lactic Acid Bacteria at Different pH

| pH | Enantiomer | Half-life (hours) | Reference |

| 3 | (-)-theta-Cypermethrin | Faster degradation | [5] |

| 3 | (+)-theta-Cypermethrin | Slower degradation | [5] |

| 7 & 9 | (-)-theta-Cypermethrin | Slower degradation | [5] |

| 7 & 9 | (+)-theta-Cypermethrin | Faster degradation | [5] |

IV. Degradation Pathways: A Visual Representation

The degradation of this compound proceeds through a series of interconnected pathways, primarily initiated by hydrolysis, photolysis, or microbial action. The following diagram illustrates the major degradation routes and the resulting metabolites.

Caption: Major degradation pathways of this compound.

V. Experimental Protocols for Degradation Studies

The study of this compound's environmental fate relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for the quantification of the parent compound and its degradation products.[7]

A. Sample Preparation from Soil

-

Extraction: A representative soil sample (e.g., 10 g) is extracted with a suitable organic solvent, such as acetonitrile or a mixture of acetone and hexane.[8]

-

Sonication: The extraction efficiency is often enhanced by ultrasonication for a defined period (e.g., 30 minutes).[8]

-

Centrifugation: The extract is then centrifuged to separate the soil particles from the solvent.

-

Cleanup: The supernatant may require a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

-

Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen before analysis.

B. HPLC Method for this compound Analysis

-

Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. A common mobile phase composition is a 60:20:20 (v/v/v) mixture of methanol, acetonitrile, and water.[9]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[9]

-

Detection: UV detection at a wavelength of 225 nm is suitable for quantification.[9]

-

Injection Volume: A 20 µL injection volume is standard.[9]

Caption: A typical workflow for HPLC analysis of this compound.

C. GC-MS Method for Metabolite Identification

-